molecular formula C7H12N2O B2865645 (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine CAS No. 680223-72-7

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine

Cat. No. B2865645
CAS RN: 680223-72-7
M. Wt: 140.186
InChI Key: WVOXJBSAWSCZLL-ZETCQYMHSA-N
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Description

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a chemical compound that is widely used in scientific research for its unique properties. It is a chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In

Mechanism of Action

The mechanism of action of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is not fully understood. However, it has been found to act as a chiral catalyst in various reactions, including aldol reactions and Michael additions. It has also been found to have potential as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine are not well studied. However, it has been found to have low toxicity and is generally considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in laboratory experiments include its high purity, low toxicity, and unique chiral properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in scientific research. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the exploration of its potential as a chiral catalyst in various reactions. Additionally, further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry and materials science.
Conclusion:
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a unique chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method is highly efficient, and it has low toxicity and is generally considered to be safe for use in laboratory experiments. While there are limitations to its use, there are several future directions for the use of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine in scientific research, making it a promising compound for further study.

Synthesis Methods

The synthesis of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine involves the reaction of (S)-proline with acrylonitrile in the presence of a catalyst. The resulting product is then hydrolyzed to yield (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine. This synthesis method has been found to be highly efficient and yields high purity products.

Scientific Research Applications

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine has been extensively used in scientific research for its unique properties. It is a chiral molecule that has been found to have a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In organic synthesis, it has been used as a chiral auxiliary in the synthesis of various compounds. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.

properties

IUPAC Name

3-[(3S)-3-hydroxypyrrolidin-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-2,4-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOXJBSAWSCZLL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine

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